molecular formula C7H13N5O B8316963 3,4-Diamino-6-(1,1-dimethylethyl)-4H-1,2,4-triazin-5-one

3,4-Diamino-6-(1,1-dimethylethyl)-4H-1,2,4-triazin-5-one

Cat. No. B8316963
M. Wt: 183.21 g/mol
InChI Key: NHUBPEDEDQUGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04801708

Procedure details

3.8 g (0.03 mole) of diaminoguanidine hydrochloride are dissolved in 35 ml of water. To this solution are added 5.1 g (0.03 mole) of N-acetyl-3,3,3-trimethylpyruvamide and the reaction mixture is heated for 15 minutes to 90° C. The reaction mixture is filtered and the filtrate is neutralised by addition of crystalline sodium bicarbonate. At pH 7, 3.6 g (66.7% of theory) of 3,4-diamino-6-(1,1-dimethylethyl)-4H-1,2,4-triazin-5-one precipitate in the form of a yellowish crystalline solid with a melting point of 223°-224° C.
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
N-acetyl-3,3,3-trimethylpyruvamide
Quantity
5.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][NH:3][C:4](=[NH:7])[NH:5][NH2:6].C(N[C:12](=[O:19])[C:13]([C:15]([CH3:18])([CH3:17])[CH3:16])=O)(=O)C>O>[NH2:7][C:4]1[N:5]([NH2:6])[C:12](=[O:19])[C:13]([C:15]([CH3:18])([CH3:17])[CH3:16])=[N:2][N:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
Cl.NNC(NN)=N
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
N-acetyl-3,3,3-trimethylpyruvamide
Quantity
5.1 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)C(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated for 15 minutes to 90° C
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
ADDITION
Type
ADDITION
Details
the filtrate is neutralised by addition of crystalline sodium bicarbonate

Outcomes

Product
Name
Type
Smiles
NC1=NN=C(C(N1N)=O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.